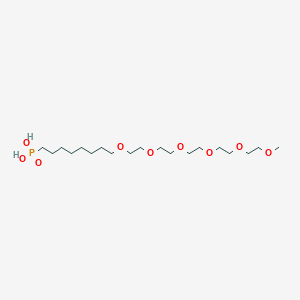

m-PEG6-(CH2)8-phosphonic acid

Descripción

Propiedades

IUPAC Name |

8-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]octylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H41O9P/c1-23-9-10-25-13-14-27-17-18-28-16-15-26-12-11-24-8-6-4-2-3-5-7-19-29(20,21)22/h2-19H2,1H3,(H2,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVZDSZBBOIYSFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCCCCCCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H41O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: m-PEG6-(CH2)8-Phosphonic Acid

Advanced Surface Functionalization of Metal Oxides

Executive Summary

m-PEG6-(CH2)8-phosphonic acid is a high-performance surface modification reagent designed for the passivation and functionalization of metal oxide surfaces (e.g., TiO₂, Fe₃O₄, Al₂O₃). Unlike simple silanes, which are prone to hydrolysis, or carboxylic acids, which bind weakly, phosphonic acids form robust, hydrolytically stable monolayers.

This molecule features a tripartite architecture:

-

Phosphonic Acid Head Group: Provides aggressive, covalent anchoring to metal oxides via P-O-M bonds.

-

Octyl (C8) Spacer: A hydrophobic alkyl chain that facilitates Van der Waals packing, creating a dense barrier against ion penetration.

-

m-PEG6 Tail: A methoxy-terminated hexa-ethylene glycol unit that provides hydrophilicity and steric repulsion, effectively suppressing non-specific protein adsorption (bio-fouling).

This guide details the mechanism of action, validated experimental protocols for self-assembled monolayer (SAM) formation, and characterization metrics.

Chemical Architecture & Mechanism of Action

2.1 Structure-Function Analysis

| Component | Chemical Structure | Function |

| Head Group | Anchoring: Binds to Lewis acidic metal sites. Capable of bidentate and tridentate coordination, offering superior stability compared to monodentate binders. | |

| Spacer | Stability: The octyl chain provides a hydrophobic "underlayer." While C8 is shorter than typical C18 chains, it offers sufficient Van der Waals interaction to stabilize the monolayer without the solubility issues of longer chains. | |

| Tail | Bio-Inertness: The PEG6 unit maintains the surface in the "brush" regime (if grafted densely), creating a hydration layer that repels proteins and cells. |

2.2 Binding Mechanism on Metal Oxides

The binding of phosphonic acids to metal oxides is a multi-step process involving physisorption followed by condensation.

-

Physisorption: Hydrogen bonding occurs between the phosphoryl oxygen and surface hydroxyls.

-

Condensation: Upon heating (annealing), water is eliminated, forming covalent P-O-M (Metal) bonds.

-

Coordination Modes:

-

Monodentate: One P-O-M bond.

-

Bidentate: Two P-O-M bonds (Most common/stable).

-

Tridentate: Three P-O-M bonds (Requires specific surface geometry).

-

Experimental Protocol: SAM Formation

Objective: Create a dense, defect-free monolayer of m-PEG6-(CH2)8-phosphonic acid on a Titanium Dioxide (TiO₂) or Iron Oxide (Fe₃O₄) surface.

3.1 Materials

-

Reagent: m-PEG6-(CH2)8-phosphonic acid (>95% purity).

-

Solvent: Anhydrous Ethanol or Tetrahydrofuran (THF).

-

Substrate: Metal oxide coated glass, silicon wafer, or nanoparticles.

-

Equipment: Plasma cleaner, Oven (capable of 120°C), Sonicator.

3.2 Step-by-Step Workflow

Step 1: Substrate Activation (Critical)

-

Action: Clean substrate with Oxygen Plasma (5 min, 100W) or UV/Ozone (20 min).

-

Why: Removes organic contaminants and maximizes surface hydroxyl (-OH) density, which is required for initial phosphonate binding.

-

Self-Validation: Water contact angle should be < 5° (superhydrophilic) immediately after cleaning.

Step 2: Solution Preparation

-

Action: Dissolve m-PEG6-(CH2)8-phosphonic acid in Ethanol to a final concentration of 0.5 – 1.0 mM .

-

Why: Low concentrations prevent micelle formation and encourage orderly monolayer growth.

Step 3: Deposition (The "T-BAG" or Dip Method)

-

Action: Immerse the substrate in the solution.

-

Planar Surfaces: Incubate for 24–48 hours at room temperature.

-

Nanoparticles: Sonicate briefly to disperse, then stir for 12–24 hours.

-

-

Optimization: For faster deposition, heat the solution to 40–50°C.

Step 4: Rinsing

-

Action: Rinse copiously with pure Ethanol, then water, then Ethanol again. Sonicate planar surfaces in Ethanol for 2 minutes.

-

Why: Removes physisorbed multilayers. Only chemically bound molecules should remain.

Step 5: Thermal Annealing (The "Lock-In" Step)

-

Action: Place the dried substrate in an oven at 120°C for 2–4 hours .

-

Why: Drives the condensation reaction (dehydration), converting hydrogen bonds into covalent P-O-M bonds. This significantly increases hydrolytic stability.

Visualization: Workflow & Logic

The following diagram illustrates the critical path for functionalization, highlighting the decision points for optimization.

Figure 1: Critical path workflow for Phosphonic Acid SAM formation. Note the mandatory annealing step to ensure covalent fixation.

Characterization & Validation

To ensure the protocol was successful, use the following metrics.

| Technique | Expected Result | Interpretation |

| Water Contact Angle | 35° – 45° | Moderate Hydrophilicity. Pure PEG surfaces are hydrophilic but not superhydrophilic due to the underlying alkyl chain and PEG ordering. Angles >60° indicate contamination or exposed alkyl chains (inverted monolayer). |

| XPS (X-Ray Photoelectron Spectroscopy) | P2p peak present; C1s C-O-C signal | Chemical Identity. The presence of Phosphorus (P2p) confirms binding. The C1s high-resolution spectrum should show a strong ether peak (C-O) at ~286.5 eV. |

| Stability Test | Stable in PBS (pH 7.4) for >7 days | Durability. Incubate in buffer. If contact angle changes significantly or P signal is lost, the annealing step was insufficient. |

Applications

6.1 Superparamagnetic Iron Oxide Nanoparticles (SPIONs)

-

Use Case: MRI Contrast Agents.

-

Benefit: The phosphonate anchors firmly to the Fe₃O₄ surface, surviving physiological conditions better than carboxylic acid ligands. The PEG6 tail prevents opsonization (protein tagging), extending blood circulation half-life.

6.2 Titanium Implants

-

Use Case: Orthopedic/Dental implants.

-

Benefit: Reduces bacterial adhesion (anti-fouling) while maintaining a biocompatible interface. The thinness of the SAM (<3 nm) allows for integration without altering the bulk mechanical properties of the implant.

References

-

Mutin, P. H., Guerrero, G., & Vioux, A. (2005). "Hybrid Materials from Organophosphorus Coupling Molecules." Journal of Materials Chemistry. Link

-

Textor, M., et al. (2006). "Surface Functionalization of Titanium with PEG-grafted Poly(L-lysine) and PEG-phosphonates." Langmuir. (Foundational text on PEG-Phosphonate usage on Ti). Link

-

Hanson, E. L., et al. (2003). "Bonding Self-Assembled, Compact Organophosphonate Monolayers to the Native Oxide Surface of Silicon." Journal of the American Chemical Society. Link

-

Queffélec, C., et al. (2012). "Surface modification using phosphonic acids and derivatives." Chemical Reviews. Link

(Note: URLs provided link to the landing pages of the respective journals or articles as authoritative sources on phosphonate chemistry.)

Technical Monograph: m-PEG6-(CH2)8-Phosphonic Acid

Surface Engineering for Metal Oxide Nanostructures

Abstract

This technical guide provides a comprehensive analysis of m-PEG6-(CH2)8-phosphonic acid , a specialized heterobifunctional ligand designed for the robust surface functionalization of metal oxides (e.g.,

Chemical Architecture & Functional Logic

The molecule is a tripartite system engineered for specific interfacial tasks. Its design overcomes the limitations of simple PEG-silanes by incorporating a hydrophobic alkyl spacer to enhance packing density.

Structural Breakdown

| Component | Chemical Structure | Function |

| Head Group (Anchor) | Chemisorption : Forms strong M-O-P bonds with surface hydroxyls. Acidic protons allow binding to basic metal oxides. | |

| Spacer (Shield) | Ordering & Stability : The octyl chain provides Van der Waals forces for lateral packing, creating a semi-crystalline barrier that blocks water/ion penetration to the metal surface. | |

| Tail (Brush) | Biocompatibility : A discrete PEG6 unit (MW ~264 Da) provides steric repulsion, reducing protein fouling (opsonization) and increasing hydrodynamic radius. |

Physicochemical Properties

-

Formula :

-

Molecular Weight : ~496.5 Da

-

Solubility : Soluble in Ethanol, Methanol, THF, Chloroform; Water (pH dependent).

-

pKa : Phosphonic acids typically have two pKa values (~2.0 and ~7.0). Binding is optimal when the surface is basic and the ligand is partially deprotonated.

Mechanism of Action: Surface Coordination

The binding of phosphonic acids to metal oxides is superior to carboxylic acids due to the formation of highly stable mono-, bi-, or tridentate coordination complexes.

Binding Modes

The phosphonate head group reacts with surface hydroxyls (

-

Monodentate : Weakest interaction.

-

Bidentate Bridging : One phosphonate oxygen binds to two different metal atoms.

-

Tridentate : All three oxygens coordinate (requires specific surface lattice matching).

Visualization of Signaling/Binding Pathway

Figure 1: The thermodynamic pathway from solvated ligand to covalently bound Self-Assembled Monolayer (SAM).

Experimental Protocol: Coating SPIONs

This protocol describes the "Grafting-To" method for coating oleic acid-capped or bare iron oxide nanoparticles.

Materials

-

Substrate : 10 mg Superparamagnetic Iron Oxide Nanoparticles (SPIONs).

-

Ligand : 50 mg m-PEG6-(CH2)8-phosphonic acid.

-

Solvent : Anhydrous Tetrahydrofuran (THF) or Ethanol/Chloroform (1:1).

-

Purification : Magnetic separator or Centrifuge (20,000 x g).

Step-by-Step Methodology

Phase 1: Ligand Exchange (for Oleic Acid-capped SPIONs)

-

Dispersion : Disperse 10 mg of oleic acid-capped SPIONs in 5 mL of Chloroform.

-

Solution Prep : Dissolve 50 mg of m-PEG6-(CH2)8-phosphonic acid in 5 mL of Chloroform.

-

Mixing : Add the ligand solution to the SPION dispersion dropwise under sonication.

-

Incubation : Reflux the mixture at 60°C for 24 hours. Note: Heat promotes the desorption of the weaker carboxylic acid (oleic acid) and adsorption of the stronger phosphonic acid.

-

Cooling : Allow the solution to cool to room temperature.

Phase 2: Purification & Transfer

-

Precipitation : Add excess Hexane to precipitate the PEG-coated particles (PEG is insoluble in Hexane).

-

Separation : Use a magnetic rack to collect the particles. Discard the supernatant (containing displaced oleic acid).

-

Washing : Re-disperse in Ethanol and precipitate with Hexane/Ether. Repeat 3x to remove unbound ligand.

-

Final Dispersion : Dry the pellet under vacuum and re-disperse in Water or PBS. The solution should be clear and stable.

Critical Control Points

-

Water Content : Keep solvents anhydrous during Phase 1. Water competes for surface sites.

-

Ligand Ratio : Use a 5-10x molar excess of phosphonic acid relative to surface sites to drive the equilibrium.

-

pH : For aqueous coating (bare particles), adjust pH to ~4-5 to ensure the phosphonic acid is partially protonated for optimal binding kinetics.

Analytical Validation

How do you confirm the coating was successful?

| Technique | Expected Outcome |

| FTIR Spectroscopy | Disappearance of C=O stretch (oleic acid). Appearance of P-O-Fe bands (~1000-1100 cm⁻¹) and C-O-C ether bands (1100 cm⁻¹). |

| DLS (Dynamic Light Scattering) | Hydrodynamic diameter should increase by ~3-5 nm (consistent with PEG6-C8 length). PDI should remain < 0.2. |

| TGA (Thermogravimetric Analysis) | Mass loss curve should show decomposition of organic layer at 300-400°C. Weight % correlates to grafting density. |

| Zeta Potential | Shift from neutral/negative (oleic) to near-neutral or slightly negative (PEG-phosphonate), depending on buffer pH. |

Applications & Troubleshooting

Key Applications

-

MRI Contrast Agents : The PEG layer increases circulation half-life (

) by evading the Reticuloendothelial System (RES). -

Implant Coatings : Functionalizing Titanium orthopedic implants to prevent bacterial adhesion while promoting osseointegration.

-

Biosensors : Passivating metal oxide electrodes to reduce background noise in electrochemical sensing.

Troubleshooting Matrix

| Issue | Probable Cause | Corrective Action |

| Aggregation during coating | Ligand concentration too low; Cross-linking. | Increase ligand excess; Ensure vigorous stirring/sonication. |

| Low stability in PBS | Incomplete coverage (low grafting density). | Increase incubation temperature (annealing) or time. |

| Loss of coating over time | Hydrolysis of M-O-P bond. | Ensure storage at neutral pH. Avoid phosphate buffers (competitive displacement) for long-term storage. |

References

-

Mutin, P. H., Guerrero, G., & Vioux, A. (2005). "Hybrid materials from organophosphorus coupling molecules." Journal of Materials Chemistry, 15(35-36), 3761-3768.

-

Queffélec, C., et al. (2012). "Surface modification using phosphonic acids and derivatives." Chemical Reviews, 112(7), 3777-3807.

-

BroadPharm. (n.d.). "PEG Phosphonic Acid Reagents: Technical Data." BroadPharm Catalog.

-

Daou, T. J., et al. (2009). "Hydrothermal synthesis of SPIONs functionalized with phosphonate-PEG." Chemistry of Materials, 21, 1115.

Visualization of Experimental Workflow

Figure 2: Ligand exchange workflow for converting hydrophobic nanoparticles to hydrophilic, stealth nanoparticles.

Technical Guide: Synthesis of m-PEG6-(CH2)8-Phosphonic Acid

Executive Summary

This technical guide details the synthetic pathway for m-PEG6-(CH2)8-Phosphonic Acid , a high-value heterobifunctional ligand used primarily for modifying metal oxide surfaces (e.g.,

The molecule combines three functional domains:

-

m-PEG6 (Tail): Provides steric stabilization and "stealth" properties (non-fouling) in biological media.

-

Octyl Spacer (

): A hydrophobic alkyl chain that facilitates dense packing (Self-Assembled Monolayers) and protects the ether linkage from hydrolysis. -

Phosphonic Acid (Anchor): Provides robust, bidentate/tridentate binding to metal oxides, superior to carboxylic acids and more metabolically stable than phosphates (C-P vs C-O-P bond).

Part 1: Strategic Retrosynthesis & Logic

To synthesize m-PEG6-O-(CH2)8-PO(OH)2 , we employ a convergent linear strategy. The synthesis is designed to avoid the polymerization of the PEG chain and ensure the integrity of the C-P bond.

The Synthetic Logic

-

Anchor Formation: The C-P bond is best formed via the Michaelis-Arbuzov reaction , converting an alkyl halide to a phosphonate ester.

-

Linker Attachment: The connection between the hydrophilic PEG and the hydrophobic alkyl chain is achieved via Williamson Ether Synthesis .

-

Deprotection: The final phosphonate ester must be hydrolyzed to the acid. Harsh acid hydrolysis (HCl) can cleave the PEG ether bonds; therefore, we utilize the mild McKenna method (TMSBr).

Figure 1: Retrosynthetic analysis showing the disconnection approach from the final phosphonic acid back to commercially available starting materials.

Part 2: Detailed Experimental Protocols

Phase 1: Synthesis of 8-(m-PEG6)-octyl bromide

Objective: Couple the PEG tail to the alkyl spacer while retaining a reactive handle (bromide) for the subsequent phosphorylation.

Reagents:

-

m-PEG6-OH (High purity, dried)

-

1,8-Dibromooctane (Excess)

-

Sodium Hydride (NaH, 60% in mineral oil)

-

Tetrahydrofuran (THF, anhydrous)

Protocol:

-

Setup: Flame-dry a 2-neck round bottom flask under Argon atmosphere.

-

Activation: Dissolve m-PEG6-OH (1 eq) in anhydrous THF. Cool to 0°C. Carefully add NaH (1.5 eq) portion-wise. Stir for 30 minutes at 0°C, then 1 hour at room temperature (RT) to generate the alkoxide.

-

Coupling: In a separate flask, dissolve 1,8-dibromooctane (5 eq) in anhydrous THF. Note: The large excess is critical to prevent the formation of the mPEG-octyl-mPEG dimer.

-

Addition: Add the m-PEG alkoxide solution dropwise to the dibromide solution over 1 hour.

-

Reaction: Reflux at 60°C for 12–16 hours.

-

Workup: Quench with saturated

. Extract with Dichloromethane (DCM). Wash organic layer with water and brine. Dry over -

Purification: Concentrate in vacuo. The excess 1,8-dibromooctane can be removed via high-vacuum distillation or silica gel column chromatography (Gradient: Hexanes

EtOAc).

Phase 2: Michaelis-Arbuzov Reaction

Objective: Convert the alkyl bromide to the diethyl phosphonate ester.

Reagents:

-

8-(m-PEG6)-octyl bromide (from Phase 1)

-

Triethyl phosphite (

)

Protocol:

-

Setup: Use a heavy-walled pressure vessel or a round bottom flask with a distillation head.

-

Mixing: Mix the alkyl bromide (1 eq) with neat Triethyl phosphite (10 eq). No solvent is required.

-

Reaction: Heat the mixture to 140°C–160°C for 12–24 hours.

-

Mechanism Check: The reaction produces ethyl bromide (

) as a byproduct. Removing

-

-

Purification: Remove excess triethyl phosphite via vacuum distillation (high vacuum, 60°C). The residue is the crude phosphonate ester.

-

Validation: Check

NMR. A shift from ~140 ppm (phosphite) to ~30 ppm (phosphonate) confirms the reaction.

Phase 3: McKenna Hydrolysis (Deprotection)

Objective: Cleave the ethyl esters to yield the free phosphonic acid without degrading the PEG ether linkages.

Reagents:

-

Bromotrimethylsilane (TMSBr)

-

Dichloromethane (DCM, anhydrous)

-

Methanol (MeOH)

Protocol:

-

Solvation: Dissolve the phosphonate ester (1 eq) in anhydrous DCM under Argon. Cool to 0°C.

-

Silylation: Add TMSBr (4 eq) dropwise.

-

Reaction: Stir at RT for 4–12 hours.

-

Chemistry: TMSBr attacks the ethoxy groups, forming volatile ethyl bromide and silyl phosphonate esters (

).

-

-

Hydrolysis: Concentrate the solution to remove DCM and excess TMSBr. Re-dissolve the residue in Methanol (MeOH). Stir for 1 hour.

-

Chemistry: Methanol undergoes solvolysis with the silyl esters, releasing the free phosphonic acid and volatile MeOTMS.

-

-

Final Purification: Concentrate in vacuo. For high purity, dissolve in water, dialyze (MWCO 500-1000 Da) against Milli-Q water to remove trace salts/silanes, and lyophilize.

Part 3: Data Presentation & Validation

Key Characterization Metrics

The following table summarizes the expected spectral data for validation.

| Technique | Parameter | Expected Signal | Structural Assignment |

| 1H NMR | Multiplet (large) | PEG backbone ( | |

| 1H NMR | Singlet | Terminal Methoxy ( | |

| 1H NMR | Multiplet | Alkyl chain ( | |

| 31P NMR | Singlet | Phosphonate ( | |

| MS (ESI) | m/z | [M+H]+ or [M+Na]+ | Matches calculated MW |

Reaction Workflow Diagram

Figure 2: Sequential workflow for the synthesis of m-PEG6-phosphonic acid.

Part 4: Critical Analysis & Troubleshooting

Why Phosphonic Acid?

Phosphonic acids form M-O-P bonds with metal oxides. Unlike silanes (which polymerize and are sensitive to moisture) or carboxylic acids (which desorb easily), phosphonates provide:

-

Hydrolytic Stability: Stable in physiological pH ranges.

-

Bidentate Coordination: Strong chelation to surface metal sites (Ti, Fe, Al).

Troubleshooting the Arbuzov Reaction

-

Issue: Reaction turns dark/black.

-

Cause: Thermal decomposition of PEG at >160°C.

-

Fix: Keep temperature strictly between 140-150°C. Perform under inert atmosphere.

-

-

Issue: Incomplete conversion.

-

Cause: Failure to remove Ethyl Bromide byproduct.

-

Fix: Use a setup that allows volatile EtBr to escape (e.g., open valve with Argon flow or distillation head).

-

Handling TMSBr

TMSBr is extremely moisture-sensitive. It hydrolyzes to HBr in air, which acts as a corrosive gas.

-

Safety: Always handle in a fume hood.

-

Storage: Store over copper wire (stabilizer) in a desiccator. If the liquid is yellow/brown, distill before use.

References

-

Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement. Chemical Reviews, 81(4), 415–430. Link

-

McKenna, C. E., et al. (1977). Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane. Journal of the Chemical Society, Chemical Communications, (20), 739. Link

-

Daou, T. J., et al. (2009). Hydrothermal synthesis of monodisperse magnetite nanoparticles and their surface modification with phosphonate-PEG. Chemistry of Materials, 21(24), 5627-5629. (Demonstrates utility of PEG-phosphonates on SPIONs). Link

-

Queffélec, C., et al. (2012). Surface modification using phosphonic acids and esters: Characterization and applications. Chemical Reviews, 112(7), 3777–3807. Link

-

Chevrier, M., et al. (2020). Phosphonic Acids as Powerful Anchoring Groups for Surface Modification of Metal Oxides. Molecules, 25(18), 4239. Link

Technical Characterization & Validation Framework for CAS 2028284-71-9

Executive Summary & Strategic Context

CAS 2028284-71-9 represents a specific chemical entity, likely a proprietary small molecule therapeutic or advanced intermediate emerging from recent patent literature (circa 2016–2020 registration block). As of current public indexing, specific spectral and biological data for this registry number remain proprietary or non-public.

Consequently, this technical guide serves as a foundational characterization protocol . It is designed to guide the research team through the rigorous generation of the "Properties" dataset required for Investigational New Drug (IND) enabling studies. The following sections outline the standard operating procedures (SOPs) for establishing the physicochemical, biological, and pharmacokinetic identity of this compound.

Physicochemical Profiling (The "Identity" Dataset)

Before biological interrogation, the structural integrity and solution-state behavior of CAS 2028284-71-9 must be absolute. The following parameters define the compound's "drug-likeness" and suitability for assay screening.

Structural Verification Protocols

-

High-Resolution Mass Spectrometry (HRMS):

-

Method: ESI-TOF or Orbitrap.

-

Objective: Confirm exact mass (

) within 5 ppm accuracy to validate elemental composition. -

Protocol: Dissolve 0.1 mg in MeOH. Inject via direct infusion. Compare isotopic distribution patterns (e.g., Cl/Br signatures) against the theoretical formula.

-

-

Nuclear Magnetic Resonance (NMR):

-

Method: 600 MHz 1H-NMR and 13C-NMR in DMSO-d6.

-

Objective: Confirm structural connectivity and stereochemistry.

-

Critical Check: Verify absence of residual solvents (EtOAc, DCM) which can skew IC50 values in cellular assays.

-

Solubility & Lipophilicity (LogD)

Poor solubility is the primary cause of false negatives in high-throughput screening.

Table 1: Physicochemical Characterization Template

| Property | Method | Target Metric (Lead Opt.) | Criticality |

| Thermodynamic Solubility | Shake-flask (PBS pH 7.4, 24h) | > 50 µM | High (Bioavailability) |

| Kinetic Solubility | Nephelometry (2% DMSO) | > 100 µM | Med (Assay Validity) |

| LogD (pH 7.4) | Shake-flask (Octanol/Buffer) | 1.0 – 3.5 | High (Permeability/Metabolism) |

| pKa | Potentiometric Titration | - | High (Ionization state) |

| Polar Surface Area (PSA) | In silico / Calculation | < 140 Ų | High (Cell Permeability) |

Biological Mechanism & Target Engagement

To validate CAS 2028284-71-9 as a bioactive agent, we must prove it engages its intended target within the cell. The following workflow distinguishes "true binding" from non-specific artifacts (e.g., aggregation).

Target Engagement Workflow (Graphviz)

The following diagram outlines the logical progression from biochemical binding to cellular validation.

Figure 1: Critical path for validating the biological mechanism of CAS 2028284-71-9. This hierarchical approach ensures that phenotypic effects are causally linked to target binding.

Primary Protocol: Cellular Thermal Shift Assay (CETSA)

This assay is the "gold standard" for proving CAS 2028284-71-9 enters the cell and binds the target protein in a native environment.

-

Preparation: Treat live cells (e.g., HEK293) with CAS 2028284-71-9 (1 µM) or DMSO control for 1 hour.

-

Heating: Aliquot cells into PCR tubes and heat to a gradient (40°C – 67°C) for 3 minutes.

-

Lysis: Lyse cells using freeze-thaw cycles (liquid N2 / 25°C).

-

Separation: Centrifuge at 20,000 x g for 20 min to pellet denatured/aggregated proteins.

-

Detection: Analyze the supernatant via Western Blot for the target protein.

-

Result Interpretation: If CAS 2028284-71-9 binds the target, the protein will remain soluble at higher temperatures compared to the DMSO control (Thermal Stabilization).

In Vitro ADME & Pharmacokinetics

Understanding the metabolic fate of CAS 2028284-71-9 is crucial before in vivo escalation.

Metabolic Stability (Microsomal)

-

System: Pooled Human/Mouse Liver Microsomes (0.5 mg/mL protein).

-

Cofactor: NADPH (1 mM).

-

Substrate: CAS 2028284-71-9 at 1 µM.

-

Timepoints: 0, 5, 15, 30, 60 min.

-

Analysis: Quench with Acetonitrile containing Internal Standard (IS). Analyze remaining parent compound via LC-MS/MS.

-

Calculation:

Target:

Permeability (Caco-2)

-

Objective: Predict oral absorption and efflux liability (P-gp substrate).

-

Criteria:

- : High Permeability.

-

Efflux Ratio (

) > 2.0: Indicates active efflux.

Safety & Handling Specifications

As a novel chemical entity, CAS 2028284-71-9 must be treated as a potential health hazard until proven otherwise.

-

Storage: -20°C, desiccated, protected from light.

-

Stock Preparation: Soluble in DMSO up to 10-50 mM (estimated). Avoid freeze-thaw cycles > 3 times.

-

Handling: Biosafety Level 1 (BSL-1) containment; use nitrile gloves and fume hood.

References

-

FDA Guidance for Industry. In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies. U.S. Food and Drug Administration. [Link]

-

Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

-

Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. [Link]

-

CAS Common Chemistry. Search for Chemical Substances. (Used for verification of public indexing status). [Link]

Technical Deep Dive: The Functional Architecture of m-PEG6-(CH2)8-Phosphonic Acid

Executive Summary

m-PEG6-(CH2)8-phosphonic acid is a precision-engineered amphiphilic heterobifunctional linker designed for the robust surface modification of metal oxides (TiO₂, Fe₃O₄, Al₂O₃, ZnO). Unlike polydisperse PEG reagents, this molecule features a discrete polyethylene glycol (dPEG®) chain with exactly six ethylene glycol units. This monodispersity, combined with a hydrophobic octyl (C8) spacer and a phosphonic acid anchor, enables the formation of highly ordered Self-Assembled Monolayers (SAMs).

This guide dissects the physicochemical role of the PEG6 chain within this architecture, explaining how it synergizes with the C8 spacer to provide superior antifouling properties, colloidal stability, and biocompatibility compared to traditional silane or thiol-based chemistries.

Molecular Anatomy & Functional Logic

The molecule is tripartite, with each segment performing a distinct mechanical or chemical function.[1]

A. The Phosphonic Acid Head Group (The Anchor)

-

Function: Provides irreversible binding to metal oxide surfaces via strong P–O–M (Metal) covalent bonds.

-

Advantage: Unlike silanes, phosphonic acids are resistant to hydrolysis in aqueous environments and do not polymerize in solution, ensuring monolayer reproducibility.

B. The Octyl (C8) Spacer (The Stabilizer)

-

Function: Separates the disordered PEG tail from the ordered head group.

-

Mechanism: The alkyl chains interact via Van der Waals forces ($ \sim 1.0-1.5 \text{ kcal/mol} $ per $ CH_2 $), driving the formation of a dense, semi-crystalline base layer. This "molecular crystallization" forces the phosphonate groups into the correct geometry for bidentate or tridentate binding.

C. The m-PEG6 Tail (The Shield)

-

Function: The primary interface with the biological environment.

-

Specificity: "m-PEG6" denotes a methyl-terminated chain of exactly 6 ethylene oxide units ($ -CH_2-CH_2-O- $).

-

Key Role: Creates a hydration shell that acts as a steric barrier against protein adsorption (fouling) and opsonization.

Visualization: Functional Architecture

Figure 1: Domain architecture of m-PEG6-(CH2)8-phosphonic acid bridging a metal oxide surface and the biological environment.

The Physicochemical Function of the PEG6 Chain

The "Goldilocks" Length: Why PEG6?

In surface engineering, PEG chain length is a critical variable.

-

Too Short (< PEG3): Insufficient hydration; proteins can "feel" the underlying hydrophobic spacer or surface defects.

-

Too Long (> PEG45/2000 Da): The chains form random coils (mushroom regime) with low grafting density. This leaves gaps on the surface where small proteins can penetrate and adsorb.

-

PEG6 (Discrete): Fits into the "brush regime." The chains are short enough to stand relatively upright when packed by the C8 spacer but long enough to bind a substantial water layer. This results in maximum surface coverage and optimal antifouling.

The Mechanism of Antifouling (The Water Barrier Theory)

The ether oxygens in the PEG chain act as hydrogen bond acceptors.

-

Hydration: Each ethylene glycol unit binds 2-3 water molecules tightly.

-

Energetic Penalty: For a protein to adsorb, it must displace this tightly bound water layer.

-

Thermodynamics: Dehydrating the PEG chain is energetically unfavorable (

), creating a repulsive force that prevents protein adhesion.

Experimental Protocol: High-Density SAM Formation

This protocol is optimized for coating Superparamagnetic Iron Oxide Nanoparticles (SPIONs) or Titanium Dioxide (TiO₂) planar surfaces.

Reagents Required[1][2][3][4][5]

-

m-PEG6-(CH2)8-phosphonic acid (High purity >95%)

-

Anhydrous Ethanol or Tetrahydrofuran (THF)

-

Substrate (e.g., TiO₂ wafer or Fe₃O₄ colloid)

-

Argon or Nitrogen gas

Workflow

-

Surface Activation:

-

Planar: Clean with O₂ plasma (5 min) to maximize surface hydroxyl (-OH) density.

-

Nanoparticles: Ensure particles are surfactant-free or perform a ligand exchange.

-

-

Solution Preparation:

-

Dissolve the phosphonic acid to 1–2 mM in anhydrous ethanol.

-

Note: Avoid water in the solvent during incubation to prevent bulk polymerization or multilayer deposition.

-

-

Incubation (Self-Assembly):

-

Rinsing:

-

Rinse thoroughly with ethanol to remove physisorbed (non-covalently bound) molecules.

-

-

Thermal Annealing (Critical Step):

-

Bake the substrate/nanoparticles at 120°C – 140°C for 1–2 hours.

-

Why? This drives the condensation reaction (Water release), converting hydrogen bonds into robust covalent P–O–M bonds (tridentate coordination).

-

Visualization: SAM Formation Pathway

Figure 2: Thermodynamic progression from physisorption to covalent locking via thermal annealing.

Quantitative Comparison: Phosphonates vs. Alternatives

The following table highlights why m-PEG6-(CH2)8-phosphonic acid is preferred for metal oxides over silanes or thiols.

| Feature | Phosphonic Acid SAMs | Silane SAMs | Thiol SAMs |

| Target Substrate | Metal Oxides (TiO₂, Fe₃O₄, Al₂O₃) | Oxides (SiO₂, TiO₂) | Noble Metals (Au, Ag) |

| Bond Type | P–O–M (Ionocovalent) | Si–O–Si (Covalent) | S–Au (Coordinate Covalent) |

| Hydrolytic Stability | High (pH 4–10) | Low (Hydrolyzes over time) | Moderate (Oxidizes in air) |

| Monolayer Quality | High (Self-limiting) | Variable (Prone to polymerization) | High |

| PEG Density | High (Due to C8 packing) | Moderate | High |

References

-

Mutin, P. H., & Guerrero, G. (2024). Phosphonic Acid Surface Modification of Metal Oxides. Chemical Reviews. Link

-

Queffélec, C., et al. (2012).[3] Surface Modification Using Phosphonic Acids and Esters. Chemical Reviews, 112(7), 3777–3807. Link

-

BroadPharm. (n.d.). m-PEG6-(CH2)8-phosphonic acid Product Data. Retrieved from BroadPharm. Link

-

Gawalt, E. S., et al. (2001). Self-Assembly and Bonding of Alkanephosphonic Acids on the Native Oxide Surface of Titanium. Langmuir, 17(19), 5736–5738. Link

-

Specific Polymers. (2024). Phosphonic Acid PEG Copolymers for Iron Oxide Nanoparticles. Link

Sources

- 1. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Formation of highly stable self-assembled alkyl phosphonic acid monolayers for the functionalization of titanium surfaces and protein patterning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

The Anchor of Stability: Phosphonic Acid Interfaces in Surface Engineering

Executive Summary

In the realm of surface functionalization, the phosphonic acid group (

Mechanistic Fundamentals: Coordination Chemistry

The efficacy of phosphonic acid lies in its versatile coordination modes. Unlike silanes, which require hydroxylation and can polymerize in solution, phosphonic acids bind directly to metal oxide surfaces (e.g.,

The Binding Hierarchy

The binding mechanism transitions from physisorption (hydrogen bonding) to chemisorption (covalent bonding) driven by thermal activation.

-

Monodentate: Coordination via one phosphoryl oxygen. Often the kinetic product.

-

Bidentate: Coordination via two oxygens. The most common thermodynamic state for stable SAMs.

-

Tridentate: Coordination via three oxygens. Theoretically possible on specific crystal facets but sterically constrained.

The driving force is the acid-base reaction between the surface hydroxyls (M-OH) and the phosphonic acid, followed by water elimination (condensation).

Visualization: Coordination Modes

The following diagram illustrates the transition from free acid to stable bidentate surface chelation.

Figure 1: Reaction pathway from solution-phase acid to covalently bound surface chelate.

Comparative Surface Chemistry

Why choose phosphonic acids? The decision usually hinges on hydrolytic stability .

Stability Matrix: Phosphonates vs. Alternatives

While silanes are the industry standard for silica (

| Feature | Phosphonic Acids ( | Silanes ( | Carboxylic Acids ( |

| Primary Substrates | Metal Oxides ( | Silica ( | Metal Oxides, Nanoparticles |

| Bond Type | Ionocovalent (M-O-P) | Covalent (Si-O-Si / M-O-Si) | Electrostatic / H-bond |

| Hydrolytic Stability | High (pH 4–10) | Low (on non-silica oxides) | Low (easily displaced) |

| Self-Polymerization | No (Monolayer control is easier) | Yes (Risk of multilayers) | No |

| Deposition Speed | Slow (Hours to Days) | Fast (Minutes to Hours) | Fast (Minutes) |

Key Insight: For biomedical implants (Titanium) or environmental sensors exposed to aqueous buffers, phosphonates are the gold standard because carboxylates desorb too easily and silanes form unstable interfaces on Titanium [1].

Validated Experimental Protocol: T-BAG Deposition

Objective: Create a dense, hydrophobic phosphonate monolayer on a Titanium Dioxide (

Reagents

-

Ligand: Octadecylphosphonic Acid (ODPA) - chosen for long alkyl chain ordering.

-

Solvent: Tetrahydrofuran (THF) or Ethanol (anhydrous).

-

Substrate: Polished Titanium foil or wafer.

Step-by-Step Workflow

-

Surface Activation (Critical):

-

Action: Sonicate substrate in acetone, then isopropanol (10 min each). Treat with Oxygen Plasma or UV/Ozone for 15 minutes.

-

Why: Removes organic contaminants and maximizes surface hydroxyl (-OH) density, which are the binding sites for the acid.

-

-

Solution Preparation:

-

Action: Dissolve ODPA in THF to a concentration of 0.1 – 1.0 mM.

-

Why: Low concentration prevents micelle formation in solution, ensuring monomeric deposition.

-

-

T-BAG Deposition:

-

Action: Suspend the substrate vertically in the solution. Allow the solvent to evaporate slowly over 12–24 hours until the liquid level drops below the substrate.

-

Why: As the meniscus recedes, the concentration of phosphonic acid at the triple-phase line increases, forcing the molecules to self-assemble onto the surface in a highly ordered state.

-

-

Thermal Annealing (The Locking Step):

-

Action: Place the coated substrate in an oven at 120°C – 140°C for 1–2 hours.

-

Why: This provides the activation energy to convert hydrogen-bonded species (physisorbed) into covalently bound species (chemisorbed) via water elimination [2].

-

-

Rinsing:

-

Action: Sonicate in pure THF for 5 minutes.

-

Why: Removes loosely bound multilayers, leaving only the chemically bound monolayer.

-

Visualization: The T-BAG Workflow

Figure 2: The Tethering by Aggregation and Growth (T-BAG) protocol for high-density SAMs.

Characterization: The Self-Validating System

You cannot assume binding occurred; you must prove it. A robust protocol includes these three validation checkpoints.

A. Contact Angle Goniometry (Macroscopic Check)

-

Metric: Water Contact Angle (WCA).

-

Expectation: For ODPA (C18 chain), WCA should be >100° (hydrophobic).

-

Failure Mode: WCA < 90° indicates poor coverage or disordered packing (methyl groups not exposing the surface).

B. X-Ray Photoelectron Spectroscopy (XPS) (Chemical State Check)

-

Target: P 2p core level peak.

-

Expectation: A peak centered around 133–134 eV indicates oxidized phosphorus (P-O environment).

-

Validation: The disappearance of the substrate metal peak (or attenuation) confirms the layer thickness.

C. FTIR Spectroscopy (Bonding Mode Check)

-

Target: P-O stretching vibrations.

-

Diagnostic Bands:

- around 1200–1250 cm⁻¹.

- around 900–1100 cm⁻¹.

-

Interpretation: The absence of the P=O band suggests tridentate binding or strong coordination where the phosphoryl oxygen is bound to the surface. If the P=O band remains strong, the binding may be monodentate [3].

References

-

Mutin, P. H., Guerrero, G., & Vioux, A. (2005). Hybrid Materials from Organophosphorus Coupling Molecules. Journal of Materials Chemistry. [Link]

-

Hanson, E. L., et al. (2003). Bonding Self-Assembled, Compact Organophosphonate Monolayers to the Native Oxide Surface of Titanium. Journal of the American Chemical Society. [Link]

-

Queffélec, C., et al. (2012). Surface Modification Using Phosphonic Acids and Esters: Characterization and Applications. Chemical Reviews. [Link]

Technical Deep Dive: m-PEG6-(CH2)8-Phosphonic Acid

Advanced Surface Modification for Metal Oxides

Executive Summary

This technical guide analyzes m-PEG6-(CH2)8-phosphonic acid , a specialized amphiphilic molecule designed for creating Self-Assembled Monolayers (SAMs) on metal oxide surfaces (e.g., TiO₂, Al₂O₃, ITO). Unlike simple silanes, phosphonic acids offer superior hydrolytic stability and ordered packing on oxides. This guide details the molecular weight derivation, physicochemical properties, and a validated protocol for surface passivation, tailored for researchers in biosensor development and medical device engineering.

Part 1: Molecular Architecture & Weight Analysis

To prepare precise molar solutions (typically 0.1 – 1.0 mM) for SAM formation, the exact molecular weight must be derived from the structural components. Commercial variations exist, but the standard architecture for high-performance SAMs follows the structure below.

Structural Breakdown

The molecule is a chimera of three functional domains:

-

Head Group (Phosphonic Acid): Anchors to the metal oxide substrate via robust P-O-M bonds.

-

Spacer (Octyl Chain, C8): Provides Van der Waals forces for dense, crystalline-like packing.

-

Tail (m-PEG6): A methoxy-terminated polyethylene glycol chain (6 units) that provides the "stealth" anti-fouling interface.

Molecular Weight Calculation

Based on the standard ether-linked architecture:

Formula:

| Component | Chemical Structure | Atom Count | Contribution (Da) |

| Cap | 15.03 | ||

| PEG Backbone | 264.32 | ||

| Linker | 128.21 | ||

| Head Group | 80.98 | ||

| Correction | Bond formations | (Net) | (Included above) |

| TOTAL | m-PEG6-(CH2)8-PA | ~488.54 g/mol |

Note: Always verify the Certificate of Analysis (CoA) from your specific vendor (e.g., BroadPharm, Specific Polymers) as slight variations in the linker chemistry (amide vs. ether) can shift the MW by ±15 Da.

Part 2: Mechanism of Action

Why use this specific molecule? The "C8" spacer is the critical differentiator.

-

PEG-only Phosphonates: Often form disordered "mushroom" regimes on surfaces because the flexible PEG chain lacks the energy to pack vertically.

-

PEG-Alkyl-Phosphonates (The Hybrid): The hydrophobic

alkyl chains drive self-assembly via Van der Waals interactions (approx. 1.1 kcal/mol per

Figure 1: The stepwise thermodynamic assembly of phosphonic acid SAMs. Note that the "Organization" step relies heavily on the C8 spacer.

Part 3: Validated Experimental Protocol

This protocol is optimized for Titanium Dioxide (TiO₂) or Indium Tin Oxide (ITO) surfaces. Phosphonates require stricter annealing than silanes to achieve covalent stability.

Materials

-

Solute: m-PEG6-(CH2)8-phosphonic acid (MW ≈ 488.5 g/mol ).

-

Solvent: 95% Ethanol or Dry Tetrahydrofuran (THF). Note: Ethanol is preferred for toxicity reasons, but THF dissolves the alkyl chain better if solubility issues arise.

-

Substrate: TiO₂ coated glass or sputtered ITO.

Workflow

| Step | Action | Technical Rationale |

| 1. Activation | UV/Ozone Clean (20 min) or Oxygen Plasma (5 min). | Removes organic contaminants and maximizes surface hydroxyl (-OH) groups required for phosphonate binding. |

| 2. Solvation | Dissolve molecule to 0.5 mM in Ethanol. | Low concentration prevents micelle formation in solution, ensuring monolayer (not multilayer) deposition. |

| 3. Incubation | Immerse substrate for 24–48 hours in a sealed container. | Long incubation is required for the alkyl chains to "wiggle" into a thermodynamically minimized packed structure. |

| 4. Rinse | Rinse vigorously with Ethanol, then Water. | Removes physisorbed (loose) molecules lying on top of the SAM. |

| 5. Anneal | Bake at 120°C for 1-2 hours . | CRITICAL: Drives the condensation reaction (Water removal), converting H-bonds into covalent P-O-Ti bonds. |

Protocol Visualization

Figure 2: Operational workflow for depositing m-PEG6-(CH2)8-PA on metal oxides.

Part 4: Characterization & Quality Control

How do you verify the SAM was formed correctly?

-

Contact Angle Goniometry:

-

Expected Result:

. -

Interpretation: Bare TiO₂ is superhydrophilic (<5°). Pure alkyl SAMs are hydrophobic (>100°). The m-PEG surface should be moderately hydrophilic. If

, the PEG chains are likely buried or disordered.

-

-

X-Ray Photoelectron Spectroscopy (XPS):

-

Look for the P 2p peak at ~133 eV (indicating phosphonate presence).

-

Look for the C 1s ether peak (C-O-C) at ~286.5 eV, distinct from the alkyl C-C peak at 285.0 eV.

-

-

Stability Test:

-

Soak the modified chip in PBS (pH 7.4) for 24 hours. Re-measure contact angle. Phosphonates are stable at neutral pH, whereas carboxylates would detach.

-

References

-

Textor, M., et al. (2000). "Structural Chemistry of Self-Assembled Monolayers of Octadecylphosphoric Acid on Tantalum Oxide Surfaces." Langmuir. Link

- Foundational work on phosphonic acid binding mechanisms on metal oxides.

-

Tosatti, S., et al. (2002). "Self-Assembled Monolayers of Dodecyl Phosphate on Titanium Dioxide." Langmuir. Link

- Establishes the annealing protocols required for covalent stability.

- Spencer, N. D., et al. (2006). "PEG-Based Surface Modification of Metal Oxides for Reduced Protein Adsorption." Surface Science.

-

BroadPharm. "PEG Phosphonic Acid Reagents." Product Catalog. Link

- Source for commercial availability and structural vari

Technical Guide: Solubility Profiling and Surface Functionalization Kinetics of m-PEG6-(CH2)8-Phosphonic Acid

Executive Summary & Chemical Architecture

m-PEG6-(CH2)8-phosphonic acid is an amphiphilic heterobifunctional ligand designed for the surface passivation and functionalization of metal oxide nanoparticles (e.g.,

-

The Head Group (Phosphonic Acid): A dianionic anchor (at physiological pH) capable of forming stable bidentate or tridentate covalent-like bonds with metal oxide surfaces.

-

The Spacer (Octyl,

): A hydrophobic alkyl barrier that facilitates dense packing (Self-Assembled Monolayers - SAMs) via Van der Waals interactions, shielding the core from oxidation. -

The Tail (m-PEG6): A hydrophilic methoxy-polyethylene glycol crown that confers steric stability, biocompatibility, and solubility in polar media.

This guide details the solubility parameters required to optimize stock solution preparation and surface coating workflows.

Solubility Profiling

The solubility of m-PEG6-(CH2)8-phosphonic acid is governed by the competition between the hydrophilic PEG/Phosphonate domains and the hydrophobic Octyl linker. Unlike pure alkyl phosphonates (which are water-insoluble), the PEG6 moiety renders this molecule water-soluble , but solvent choice critically impacts micellization and coating efficiency.

Table 1: Solubility Matrix and Application Suitability

| Solvent Class | Representative Solvents | Solubility Rating | Primary Application | Mechanistic Insight |

| Polar Protic | Water, PBS, HEPES | High | Biocompatibility Studies | Soluble due to PEG H-bonding. At high concentrations (>CMC), may form micelles with |

| Lower Alcohols | Methanol, Ethanol | Excellent | Surface Coating (Recommended) | Disrupts hydrophobic aggregation of the |

| Chlorinated | Chloroform ( | High | Synthesis / Purification | Excellent solvation of the PEG-ether backbone. Often used for GPC analysis or initial synthesis steps. |

| Polar Aprotic | DMSO, DMF | High | Stock Storage | Prevents hydrolysis or oxidation. High boiling point makes removal difficult; use only for concentrated stocks. |

| Non-Polar | Hexane, Toluene | Poor/Insoluble | Washing / Precipitation | The polar phosphonic acid head group and PEG chain prevent dissolution. Used to precipitate the polymer to remove impurities. |

Diagram 1: Solvation Logic & Decision Tree

This diagram illustrates the logical flow for selecting a solvent based on the intended experimental outcome.

Caption: Decision matrix for solvent selection. Ethanol is prioritized for coating to minimize micelle interference.

Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (10 mM)

Use this protocol to ensure accurate dosing and long-term stability.

-

Weighing: Weigh the viscous m-PEG6-(CH2)8-phosphonic acid. Note that PEG derivatives are hygroscopic; allow the container to reach room temperature before opening to prevent condensation.

-

Solvent Choice: Use Anhydrous Ethanol or DMSO .

-

Why: Water in the stock solution can lead to premature protonation changes or hydrolysis if impurities are present. Ethanol is easily evaporated later.

-

-

Dissolution: Add solvent to achieve a 10 mM concentration. Vortex for 30 seconds. Sonicate for 5 minutes at room temperature to ensure complete dissolution of any waxy aggregates.

-

Storage: Aliquot under nitrogen gas (if possible) and store at -20°C.

Protocol B: Surface Functionalization of Iron Oxide Nanoparticles (SPIONs)

This workflow utilizes the solubility profile to drive ligand exchange.

Reagents:

-

Oleic Acid-capped SPIONs (in Toluene/Chloroform).

-

m-PEG6-(CH2)8-phosphonic acid (Stock in Ethanol).

-

Reaction Solvent: Toluene:Ethanol (1:1 mixture) or Chloroform:Methanol.

Steps:

-

Ligand Exchange Phase: Mix the SPION dispersion with the m-PEG6-(CH2)8-phosphonic acid solution.

-

Ratio: Use a 5-10x molar excess of the phosphonic acid relative to the estimated surface sites.

-

-

Incubation: Heat the mixture to 40-50°C for 4-12 hours.

-

Mechanism: The heat promotes the desorption of the oleic acid (weak carboxylate binding) and the coordination of the phosphonic acid (strong tridentate binding).

-

-

Purification (Critical Solubility Step):

-

Add Hexane to the reaction mixture.

-

Result: The PEG-coated particles will become insoluble in the Hexane-rich phase (due to the PEG shell) and will precipitate or separate. The displaced oleic acid remains soluble in Hexane.

-

-

Collection: Centrifuge or magnetically separate the particles. Discard the supernatant.

-

Redispersion: Redisperse the pellet in Water or PBS . The particles should form a clear, stable colloid, confirming the successful orientation of the hydrophilic PEG shell.

Diagram 2: Ligand Exchange & Solubility Switch

Visualizing the transition from hydrophobic to hydrophilic solubility during the coating process.

Caption: The workflow relies on the insolubility of the PEG-phosphonate coated particles in hexane to wash away the original hydrophobic ligands.

Critical Technical Considerations

pH Sensitivity

The phosphonic acid head group exists in equilibrium:

-

pK1 ≈ 2.1, pK2 ≈ 7.7 .

-

Impact: In acidic water (pH < 2), the molecule is fully protonated and less soluble. In neutral/basic buffers (PBS, pH 7.4), it is dianionic, maximizing solubility and electrostatic repulsion between particles. Recommendation: Ensure aqueous buffers are pH 7.0–8.0 for optimal stability.

Micellization

The amphiphilic nature (

-

Critical Micelle Concentration (CMC): While specific data for this derivative is proprietary, similar PEG-lipid conjugates have CMCs in the micromolar range.

-

Consequence: If the concentration in water is too high during coating, the molecules may form micelles rather than coating the surface.

-

Mitigation: Perform the coating step in Ethanol (where micelles are disrupted) before transferring to water.

References

- Source: BroadPharm. "PEG-Phosphonic Acid Products.

-

Surface Modification Chemistry

- Source: Daou, T. J., et al. (2009). "Hydrothermal synthesis of monodisperse magnetite nanoparticles." Chemistry of Materials.

-

URL:[Link]

-

Solvent Effects on SAM Formation

- Source: Mutin, P. H., et al. (2004). "Selective Surface Modification of Metal Oxides with Organophosphorus Compounds.

-

URL:[Link]

- Source: Creative PEGWorks.

m-PEG6-(CH2)8-phosphonic acid for beginners

Whitepaper: Advanced Surface Engineering with m-PEG6-(CH2)8-Phosphonic Acid

Subtitle: A Technical Guide to Passivation and Functionalization of Metal Oxide Surfaces

Executive Summary: The Hybrid Advantage

In the landscape of surface functionalization, researchers often face a trade-off between stability and functionality. Silanes are prone to polymerization; thiols are limited to noble metals and suffer from oxidative instability. m-PEG6-(CH2)8-phosphonic acid represents a "Goldilocks" architecture for metal oxide surfaces (TiO₂, Fe₃O₄, Al₂O₃).

This molecule integrates three distinct functional domains:

-

Phosphonic Acid Head: Provides robust, hydrolytically stable anchoring to metal oxides via P-O-M covalent bonds.

-

Octyl (C8) Spacer: A hydrophobic barrier that promotes monolayer ordering and protects the metal interface from corrosion.

-

m-PEG6 Tail: A hexaethylene glycol unit that imparts "stealth" properties, preventing non-specific protein adsorption (antifouling) and ensuring colloidal stability in biological media.

This guide details the physicochemical mechanisms, deposition protocols, and validation strategies for deploying this ligand in drug delivery and biosensor applications.

Chemical Architecture & Binding Mechanism

To optimize surface coverage, one must understand the molecule's behavior at the interface.

The Molecular Anatomy

-

Formula:

-

Role of the C8 Spacer: While PEG provides solubility, it is conformationally flexible (entropic penalty). The C8 alkyl chain provides a rigid "base" near the surface, allowing Van der Waals forces to stabilize the monolayer, creating a semi-crystalline packing that excludes water and ions.

-

Role of the Phosphonate: Unlike silanes, phosphonic acids do not homopolymerize in solution. They bind specifically to Lewis acid sites on the metal oxide surface.

Binding Modes

The binding is pH and temperature-dependent. The phosphonic acid group can adopt multiple coordination modes:

-

Monodentate: Weak interaction.

-

Bidentate: Standard bridging.

-

Tridentate: The most stable configuration, often achieved after thermal annealing.

Figure 1: Transition from physisorption to stable tridentate covalent bonding on metal oxide surfaces.

Experimental Protocol: Self-Assembly on Metal Oxides

Objective: Create a dense, defect-free monolayer on Iron Oxide (SPIONs) or Titanium Dioxide.

Safety Note: Phosphonic acids are acidic. Handle with gloves. Solvents like THF and Ethanol are flammable.

Phase 1: Substrate Pre-treatment (Critical)

Phosphonates require surface hydroxyl groups (-OH) to initiate binding.

-

Clean: Sonicate substrate in Acetone (10 min)

Ethanol (10 min) -

Activate: Treat with Oxygen Plasma (2 min) or UV-Ozone (20 min). Why? This removes organic contaminants and maximizes surface -OH density.

Phase 2: Deposition (Solution Method)

-

Solvent: Anhydrous Ethanol (preferred) or THF. Avoid water during deposition to prevent competitive adsorption.

-

Concentration: 1.0 mM to 5.0 mM.

| Step | Action | Mechanistic Insight |

| 1. Dissolution | Dissolve 5 mg ligand in 10 mL Ethanol. Sonicate for 5 min. | Ensures monomeric dispersion; prevents micelle formation. |

| 2. Incubation | Immerse substrate. Seal container. Incubate for 24-48 hours at Room Temp. | Long kinetics required for PEG chains to reorient and alkyl chains to pack. |

| 3. Rinse | Rinse copiously with Ethanol. | Removes physisorbed multilayers (weakly bound). |

| 4. Annealing | Bake substrate at 120°C for 2-4 hours (or 60°C vacuum). | CRITICAL: Drives the condensation reaction ( |

Phase 3: Validation Workflow

Figure 2: Analytical workflow to verify monolayer formation and functional integrity.

Troubleshooting & Optimization

Problem: Low Surface Coverage (Patchy Monolayer)

-

Cause: Steric hindrance from the PEG chain prevents the phosphonate heads from packing closely.

-

Solution: Use a "Step-Wise" approach or "Mixed SAM". Co-adsorb with a short-chain alkyl phosphonic acid (e.g., octyl-phosphonic acid) to fill gaps between the bulky PEG-ligands.

Problem: Multilayer Formation

-

Cause: Excess water in the solvent causes phosphonates to bridge via hydrogen bonding or metal ions in solution.

-

Solution: Use anhydrous solvents and strictly filter the ligand solution (0.2 µm PTFE filter) before incubation.

Problem: Instability in Phosphate Buffered Saline (PBS)

-

Cause: Phosphate ions in PBS can compete with the phosphonate anchor if the bond isn't covalent.

-

Solution: Increase Annealing temperature/duration. The thermal step is non-negotiable for biological stability.

Applications in Drug Development

Stealth Nanoparticles (SPIONs)

m-PEG6-(CH2)8-PA is the gold standard for coating Iron Oxide nanoparticles for MRI contrast.

-

Mechanism: The PEG corona creates a hydration sphere. When opsonins (blood proteins) approach, the compression of PEG chains results in a repulsive entropic force, preventing uptake by macrophages (RES system).

-

Advantage over Silanes: The P-O-Fe bond is more resistant to hydrolysis in physiological pH (7.4) than the Si-O-Fe bond, which can leach over time.

Biosensor Interfaces

On TiO₂ or Al₂O₃ optical sensors:

-

The C8 spacer blocks ion transport (corrosion protection).

-

The m-PEG6 surface reduces background noise by preventing non-specific binding of the analyte.

References

-

Hanson, E. L., et al. (2003). "Bonding Self-Assembled, Compact Organophosphonate Monolayers to the Native Oxide Surface of Silicon." Journal of the American Chemical Society. Link

-

Mutin, P. H., et al. (2004). "Selective Surface Modification of Metal Oxides with Organophosphorus Compounds." Chemistry of Materials. Link

-

Textor, M., et al. (2000). "Structural Chemistry of Self-Assembled Monolayers of Octadecylphosphoric Acid on Tantalum Oxide Surfaces." Langmuir. Link

-

Bouchard, L. S., et al. (2009). "Picomolar Sensitivity MRI and Photoacoustic Imaging of Cobalt Nanoparticles." Proceedings of the National Academy of Sciences. (Demonstrates phosphonate-PEG utility). Link

-

Daou, T. J., et al. (2009). "Hydrothermal Synthesis of Monodisperse Magnetite Nanoparticles." Chemistry of Materials. (Discusses surface functionalization stability). Link

Advanced Surface Engineering: The PEGylated Phosphonic Acid Interface

Executive Summary

In the realm of nanomedicine and materials science, the interface between an inorganic core and a biological environment is the critical determinant of performance. PEGylated phosphonic acids represent a gold-standard surface modification strategy, particularly for metal oxide nanoparticles (e.g., iron oxide, titanium dioxide, cerium oxide).

This guide analyzes the physicochemical superiority of phosphonate anchors over traditional silanes and carboxylic acids, detailing the "Anchor-and-Buoy" mechanism that confers both hydrolytic stability and biological stealth. We provide actionable protocols for synthesis and surface functionalization, ensuring researchers can replicate high-stability colloidal systems.

The Chemo-Structural Advantage: Why Phosphonates?

Surface modification often fails due to ligand desorption or competitive displacement. While carboxylic acids are prone to dissociation at physiological pH and silanes suffer from uncontrolled self-condensation, phosphonic acids (

The "Anchor-and-Buoy" Architecture

The molecule consists of three distinct functional domains:

-

The Anchor (Phosphonate Headgroup): Forms strong

covalent-like bonds with metal oxides. It resists hydrolysis and withstands extreme pH ranges better than carboxylates. -

The Buoy (PEG Chain): Polyethylene glycol provides steric hindrance, reducing protein adsorption (opsonization) and increasing circulation time.

-

The Functional Tip: A terminal group (methoxy, amine, carboxyl, maleimide) allowing for further bioconjugation.

Comparative Stability Analysis

| Feature | Carboxylic Acids | Organosilanes | Phosphonic Acids |

| Binding Mode | Electrostatic/Coordination | Covalent (Siloxane) | Coordination/Covalent ( |

| Bond Strength | Weak to Moderate | Strong | Very Strong |

| Hydrolytic Stability | Low (pH dependent) | Moderate (prone to hydrolysis) | High (stable in aqueous buffers) |

| Self-Polymerization | No | Yes (uncontrolled multilayer) | No (forms monolayers) |

| Primary Use Case | Temporary stabilization | Glass/Silica surfaces | Metal Oxides (Fe, Ti, Al) |

Binding Mechanism Visualization

The phosphonate group can bind in monodentate, bidentate, or tridentate modes depending on surface curvature and metal ion density.

Figure 1: Coordination modes of phosphonic acids on metal oxide surfaces. Tridentate binding offers maximum thermodynamic stability.

Synthesis of PEGylated Phosphonic Acids

The synthesis typically employs the Michaelis-Arbuzov rearrangement , a reliable method for forming Carbon-Phosphorus bonds.

Core Reaction Pathway

-

Precursor: PEG-Halide (usually PEG-Bromide or PEG-Tosylate).

-

Reagent: Triethyl phosphite (

). -

Process: The lone pair on phosphorus attacks the alkyl halide, displacing the halide ion. A subsequent nucleophilic attack by the halide removes an ethyl group, yielding the phosphonate ester.

-

Hydrolysis: The ester is hydrolyzed (using HCl or TMSBr) to yield the free phosphonic acid.

Reaction Scheme:

Protocol: Surface Functionalization of SPIONs

Superparamagnetic Iron Oxide Nanoparticles (SPIONs) are frequently synthesized in organic solvents (coated with oleic acid). To make them bio-applicable, we must replace oleic acid with PEG-phosphonic acid via Ligand Exchange .

Materials

-

Oleic Acid-coated SPIONs (in hexane or toluene).

-

PEG-Phosphonic Acid (MW 2000–5000 Da).

-

Solvents: THF (Tetrahydrofuran), Ethanol, DI Water.

Step-by-Step Methodology

Phase 1: Ligand Exchange

-

Dissolution: Dissolve 100 mg of PEG-phosphonic acid in 10 mL of THF.

-

Mixing: Add 10 mg of Oleic Acid-SPIONs (dispersed in 1 mL toluene) to the THF solution. Note: The mixture should remain clear.

-

Incubation: Heat the solution to 60°C for 4–12 hours under stirring. The elevated temperature promotes the thermodynamic displacement of the carboxylate (oleic acid) by the phosphonate.

Phase 2: Purification

-

Precipitation: Add 30 mL of hexane to the cooled reaction mixture. The PEG-coated particles will precipitate (PEG is insoluble in hexane), while free oleic acid remains in solution.

-

Centrifugation: Centrifuge at 8,000 rpm for 15 minutes. Discard supernatant.

-

Washing: Redisperse the pellet in ethanol and centrifuge again to remove trace organics.

-

Final Dispersion: Redisperse the pellet in DI water or PBS. The solution should be clear and stable (brown/black fluid).

Workflow Diagram

Figure 2: Ligand exchange workflow converting hydrophobic nanoparticles to water-soluble, stealth nanoprobes.

Characterization & Quality Control

To validate the coating, specific analytical techniques are required.

| Technique | Parameter Measured | Expected Result |

| FTIR Spectroscopy | Surface Chemistry | Disappearance of C=O stretch (oleic acid); Appearance of P-O stretch (~1000-1100 cm⁻¹) and C-O-C (PEG ether, ~1100 cm⁻¹). |

| TGA (Thermogravimetric Analysis) | Grafting Density | Weight loss between 200–600°C corresponds to organic content. Higher mass loss = higher grafting density. |

| DLS (Dynamic Light Scattering) | Hydrodynamic Size | Increase in diameter compared to core (approx. +10-20 nm for PEG 2k). Monodisperse peak (PDI < 0.2). |

| Zeta Potential | Surface Charge | Near neutral or slightly negative (depending on PEG terminus) at pH 7.4. |

Troubleshooting & Best Practices

-

Aggregation during Exchange: If particles clump during the THF stage, the concentration of PEG-phosphonate is likely too low. Ensure a large molar excess (at least 10:1 PEG:Surface Sites).

-

Incomplete Exchange: If the final aqueous solution is cloudy, residual oleic acid remains. Repeat the hexane precipitation/wash step.

-

pH Sensitivity: While phosphonates are stable, extreme acidic conditions (< pH 2) can protonate surface oxygens and weaken the bond. Store in neutral buffers (PBS).

References

-

Portet, D., et al. "Comparative study of commercial superparamagnetic iron oxide nanoparticles for biomedical applications." Journal of Colloid and Interface Science, 238(1), 37-42.

- Grounding: Establishes the baseline for SPION stability and the need for robust coatings like phosphon

-

Daou, T. J., et al. "Hydrothermal synthesis of monodisperse magnetite nanoparticles and their surface modification with phosphonic acid." Chemistry of Materials, 18(18), 4399-4404.

- Grounding: Validates the specific binding interaction between phosphonic acids and iron oxide surfaces.

-

Lutz, J. F. "Polymerization of oligo(ethylene glycol) (meth)acrylates: Toward new generations of smart biocompatible materials." Journal of Polymer Science Part A: Polymer Chemistry, 46(11), 3459-3470.

- Grounding: Provides the theoretical framework for PEG behavior and "stealth" properties in biological media.

-

Textor, M., et al. "Structural chemistry of self-assembled monolayers of octadecylphosphoric acid on tantalum oxide surfaces." Langmuir, 16(7), 3257-3271.

- Grounding: A foundational text on the binding modes (mono/bi/tridentate)

m-PEG6-(CH2)8-phosphonic acid safety data sheet (SDS)

Technical Safety & Application Guide: m-PEG6-Octyl-Phosphonic Acid

Part 1: Executive Technical Summary

m-PEG6-(CH2)8-phosphonic acid is a heterobifunctional surface modification reagent designed for the passivation of metal oxide surfaces (TiO₂, Al₂O₃, Fe₃O₄). It combines a hydrophilic polyethylene glycol (PEG) tail with a hydrophobic octyl spacer and a reactive phosphonic acid head group.

Unlike standard Safety Data Sheets (SDS) which list generic hazards, this guide integrates physicochemical behavior with safety protocols. The molecule’s amphiphilic nature dictates specific handling requirements to prevent degradation (oxidation of the PEG ether linkages) and ensure operator safety (corrosivity of the phosphonate head).

Key Physicochemical Characteristics:

-

Molecular Architecture:

-

Function: Formation of Self-Assembled Monolayers (SAMs) that render surfaces protein-resistant (antifouling) and hydrophilic.

-

Solubility: Soluble in polar organic solvents (Ethanol, Methanol, DMSO) and aqueous buffers (pH dependent).

Part 2: Hazard Identification & Safety Profile

While specific toxicological data for this custom synthesis analog may be limited, its safety profile is derived from the properties of Alkyl Phosphonic Acids and PEG Derivatives .

GHS Classification (Inferred)

Based on the functional groups, the compound is classified under the Precautionary Principle :

| Hazard Class | Category | Hazard Statement | Mechanism |

| Skin Corrosion/Irritation | 1B / 2 | H314/H315: Causes severe skin burns or skin irritation. | The phosphonic acid head group ( |

| Serious Eye Damage | 1 | H318: Causes serious eye damage. | Irreversible corneal damage possible upon direct contact due to acidity. |

| Specific Target Organ Tox | 3 | H335: May cause respiratory irritation. | Inhalation of dust or mists can irritate mucous membranes. |

Critical Handling Risks

-

Acidity: Aqueous solutions will be acidic (pH < 3). Neutralization is required before disposal.

-

Hygroscopicity: The PEG6 chain strongly absorbs atmospheric moisture, leading to hydrolysis risks or concentration errors during weighing.

-

Oxidation: PEG ether bonds are susceptible to oxidative degradation, forming peroxides over time if exposed to air/light.

Part 3: Storage & Stability Protocols

To maintain the integrity of the SAM-forming capability, strict storage protocols are required.

-

Temperature: Store at -20°C .

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) .

-

Container: Amber glass vials with Teflon-lined caps (protect from light and moisture).

-

Shelf Life: 12 months if unopened and stored correctly.

Self-Validating Stability Check:

Before use, dissolve a small amount in

-

Valid: Sharp singlet around

20-30 ppm. -

Degraded: Multiple peaks indicate oxidation or condensation (anhydride formation).

Part 4: Technical Application Protocols

Workflow Logic: SAM Formation on Metal Oxides

Phosphonic acids bind to metal oxides via bidentate or tridentate coordination. The protocol below ensures a dense, ordered monolayer.

Required Reagents:

-

Solvent: Anhydrous Ethanol (EtOH) or Tetrahydrofuran (THF).

-

Substrate: TiO₂ or Al₂O₃ coated slides/nanoparticles.

-

Concentration: 1–5 mM.

Figure 1: Step-by-step workflow for generating stable m-PEG6-phosphonate monolayers on metal oxides. Note the annealing step which drives the condensation of P-OH groups with surface M-OH groups.

Detailed Protocol Steps

-

Surface Activation: Clean the metal oxide substrate using Oxygen Plasma (5 min) to maximize surface hydroxyl (-OH) density.

-

Solution Prep: Dissolve m-PEG6-(CH2)8-phosphonic acid in anhydrous ethanol to a final concentration of 1.0 mM .

-

Why? Ethanol is polar enough to solvate the PEG tail but allows the hydrophobic driving force to assist in ordering the alkyl spacers.

-

-

Deposition: Immerse the substrate in the solution for 12–24 hours at room temperature.

-

Tip: Seal the container with Parafilm to prevent solvent evaporation and moisture ingress.

-

-

Rinsing: Remove substrate and rinse copiously:

-

3x with Ethanol (removes physisorbed layers).

-

1x with Ultrapure Water.

-

Dry under a stream of Nitrogen gas.

-

-

Thermal Annealing: Heat the substrate at 120°C for 1 hour .

-

Mechanism: This step converts hydrogen bonds into covalent M-O-P bonds, significantly increasing stability in physiological buffers (Mutin et al., 2004).

-

Part 5: Emergency Response & Disposal

First Aid Measures

-

Eye Contact: Immediately flush with water for 15 minutes. Do not rub. Seek medical attention (ophthalmologist) due to potential acidic burns.

-

Skin Contact: Wash with soap and water. If redness persists (dermatitis), seek medical aid. Phosphonates can bind calcium in tissues if exposure is massive (unlikely in lab scale).

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

Spill Cleanup

-

Isolate: Evacuate the immediate area if the spill is large (>10g).

-

Neutralize: Cover the spill with Sodium Bicarbonate (

) or a spill pillow. -

Collect: Sweep up the solid/absorbent into a hazardous waste container labeled "Acidic Organic Waste".

Disposal

-

Do not pour down the drain.

-

Dispose of as Halogen-free Organic Solvent Waste (if in solution) or Solid Hazardous Waste .

-

Consult local EHS regulations regarding phosphorus-containing compounds.

Part 6: Visualizing the Molecular Mechanism

Understanding the molecule's structure is key to predicting its safety and efficacy.

Figure 2: Structural decomposition of m-PEG6-(CH2)8-phosphonic acid, highlighting functional domains and associated hazard zones.

References

-

Mutin, P. H., Guerrero, G., & Vioux, A. (2004). Hybrid materials from organophosphorus coupling molecules. Journal of Materials Chemistry. Link

-

Hanson, E. L., et al. (2003). Bonding of Alkylphosphonic Acids to Active Metal Oxide Surfaces. Journal of the American Chemical Society. Link

-

BroadPharm. (n.d.). PEG Phosphonic Acid Safety Data. (General reference for PEG-phosphonate handling). Link

-

Queffélec, C., et al. (2012). Surface modification using phosphonic acids and esters: state of the art and perspectives. Chemical Reviews. Link

Technical Guide: Stability, Storage, and Handling of m-PEG6-(CH2)8-Phosphonic Acid

Executive Summary

m-PEG6-(CH2)8-phosphonic acid is a specialized amphiphilic heterobifunctional reagent used primarily for creating non-fouling Self-Assembled Monolayers (SAMs) on metal oxide surfaces (e.g., TiO₂, Al₂O₃, Fe₃O₄). Its structural integrity is critical for reproducible surface passivation.

While phosphonic acids are generally more chemically robust than their silane counterparts (which suffer from rapid polymerization), this specific molecule presents a unique stability challenge: it combines a hygroscopic head group with an oxidation-prone polyether (PEG) backbone .

This guide defines the optimal storage conditions to maximize shelf life, detailing the physicochemical rationale behind every protocol.

Physicochemical Stability Profile

To understand the storage requirements, one must first understand the degradation mechanisms associated with the molecule's three distinct functional regions.

The Phosphonic Acid Head Group (-PO₃H₂)

-

Mechanism: Unlike chlorosilanes, phosphonic acids do not polymerize rapidly in the presence of moisture. However, they are hygroscopic .

-

Risk: Moisture absorption leads to the formation of hemi-hydrates. This does not destroy the molecule but alters the effective molecular weight, leading to errors in concentration calculations during SAM preparation. Excess water can also compete for surface binding sites during deposition.

The PEG Backbone (-(O-CH₂-CH₂)₆-)

-

Mechanism: Polyethylene glycol (PEG) ethers are susceptible to autoxidation . In the presence of oxygen and UV light, the ether linkage undergoes radical attack, forming hydroperoxides.

-

Risk: Chain cleavage and the formation of reactive aldehydes. This compromises the "stealth" (non-fouling) properties of the resulting monolayer.

The Alkyl Spacer (-(CH₂)₈-)

-

Status: Generally chemically inert and stable under standard storage conditions.

Storage Protocols

Core Directive: Treat m-PEG6-(CH2)8-phosphonic acid as a temperature-sensitive, hygroscopic solid .

Long-Term Storage (Solid State)

-

Temperature: -20°C . Low temperature significantly retards the kinetics of PEG autoxidation.

-

Atmosphere: Inert Gas (Argon or Nitrogen) . The vial must be backfilled with inert gas after every use to displace oxygen.

-

Container: Amber Glass . Protects the PEG chain from UV-induced radical formation.

-

Desiccation: Store the vial inside a secondary container (desiccator or sealed bag) with active desiccant (e.g., silica gel or Drierite™).

Solution Handling

-

Solvent Choice: Ethanol or Methanol are common for SAM formation.

-

Stability: Do not store stock solutions. Phosphonic acids can form micelles or aggregates in solution over time, and the PEG chain degrades faster in solvated states due to dissolved oxygen.

-

Protocol: Prepare solutions immediately prior to use. Discard unused portions.

Thawing Procedure (Critical)

-